Ethyl 2,4,5-trimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2,4,5-trimethylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,5-trimethylthiophene-3-carboxylate typically involves the Gewald reaction, a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4,5-trimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2,4,5-trimethylthiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4,5-trimethylthiophene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2,4,5-trimethylthiophene-3-carboxylate
Comparison: this compound stands out due to its unique substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. Compared to other thiophene derivatives, it may offer distinct advantages in terms of stability and specific interactions with molecular targets .
Properties
CAS No. |
62664-42-0 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
ethyl 2,4,5-trimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H14O2S/c1-5-12-10(11)9-6(2)7(3)13-8(9)4/h5H2,1-4H3 |
InChI Key |
KTUIIRADQCEICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)C |
Origin of Product |
United States |
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